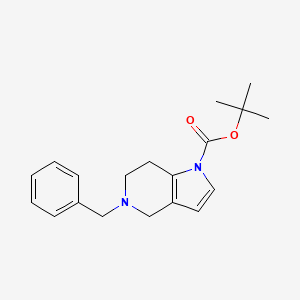
Fmoc-serinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Fmoc-serinol can be synthesized through various methods. One common approach involves the reaction of serinol with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as pyridine. The reaction typically occurs at room temperature and results in the formation of this compound . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which reacts with serinol to produce the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Fmoc-serinol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivatives.
Substitution: This compound can participate in substitution reactions where the Fmoc group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound typically yields carbonyl compounds, while reduction produces alcohol derivatives .
Scientific Research Applications
Chemistry
Fmoc-serinol is extensively used in solid-phase peptide synthesis (SPPS) as a protecting group for amines. Its stability under basic conditions and ease of removal make it ideal for sequential peptide assembly .
Biology
In biological research, this compound derivatives are used to study protein-protein interactions and enzyme mechanisms. They serve as building blocks for the synthesis of peptide-based inhibitors and probes .
Medicine
They can be incorporated into hydrogels and nanoparticles for controlled release of therapeutic agents .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its role in the synthesis of complex organic molecules makes it valuable for various manufacturing processes .
Mechanism of Action
The mechanism of action of Fmoc-serinol involves the protection of amine groups through the formation of a stable carbamate linkage. This protection prevents unwanted side reactions during chemical synthesis. The Fmoc group can be removed under basic conditions, typically using piperidine, to reveal the free amine for further reactions .
Comparison with Similar Compounds
Similar Compounds
Fmoc-glycine: Used as a protecting group for glycine residues in peptide synthesis.
Fmoc-alanine: Protects alanine residues during peptide assembly.
Fmoc-lysine: Protects lysine residues and is commonly used in SPPS.
Uniqueness
Fmoc-serinol is unique due to its specific structure, which includes a hydroxymethyl group. This feature allows for additional functionalization and makes it versatile for various synthetic applications. Its stability and ease of removal under basic conditions further enhance its utility in peptide chemistry .
Properties
Molecular Formula |
C18H19NO4 |
|---|---|
Molecular Weight |
313.3 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl N-(1,3-dihydroxypropan-2-yl)carbamate |
InChI |
InChI=1S/C18H19NO4/c20-9-12(10-21)19-18(22)23-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17,20-21H,9-11H2,(H,19,22) |
InChI Key |
NEHZDXMOBCKLTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-[Tert-butyl(diphenyl)silyl]oxynaphthalen-1-yl]-3-[[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethyl]iminomethyl]naphthalen-2-ol](/img/structure/B12282329.png)

![Imino-[(3,4,5-trihydroxy-6-methoxyoxan-2-yl)methylimino]azanium](/img/structure/B12282349.png)
![4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carbaldehyde](/img/structure/B12282362.png)
![5-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B12282379.png)
![(S)-3-[Boc(methyl)amino]-2-(Boc-amino)propanoic Acid](/img/structure/B12282394.png)


![O-[2-[(1,1-Dimethylethyl)amino]-2-oxoethyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-serine](/img/structure/B12282412.png)





